molecular formula C5H14Cl2N2O B2495977 1,4-Diazepan-6-ol dihydrochloride CAS No. 1951445-01-4

1,4-Diazepan-6-ol dihydrochloride

Cat. No. B2495977
CAS RN: 1951445-01-4
M. Wt: 189.08
InChI Key: PGWVJQOPOACYTQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazepines often involves reactions with halogeno compounds, nucleophilic substitution, and condensation reactions. For example, diazepines are normally brominated at the 6-position, highlighting a common pathway for substituting dihydrodiazepines at specific positions (Gorringe et al., 1969). Additionally, regiospecific synthesis methods have been developed to prepare diazepine derivatives, showcasing the diversity in synthetic approaches for these compounds (Núñez Alonso et al., 2020).

Molecular Structure Analysis

The molecular structure of diazepines can be complex, with certain derivatives exhibiting nonplanar molecules and varying degrees of torsion. X-ray crystallography provides insights into these structures, revealing how substituents affect the overall conformation of the molecule. For instance, the crystal structure of a specific diazepine derivative was determined, showing an extended conformation with no evidence for intermolecular π–π interactions, indicating the structural diversity within this class of compounds (Bertolasi et al., 2005).

Chemical Reactions and Properties

Diazepines undergo various chemical reactions, including halogenation, nucleophilic substitution, and condensation with aromatic aldehydes. These reactions can lead to the formation of a wide range of derivatives with different substituents and functional groups, demonstrating the chemical versatility of diazepines (Gorringe et al., 1970).

Scientific Research Applications

Synthesis and Chemical Properties

1,4-Diazepan-6-ol dihydrochloride and its derivatives exhibit a range of chemical behaviors and properties, which have been studied for various scientific applications. For instance, [1,4]-Diazepan-6-ols can be oxidized to ketones using specific oxidation conditions, and the fluorination of these diazepanones affords gem-difluorohomopiperazines. This process involves detosylation under microwave conditions, representing a rapid method to access the corresponding amines in high yields (Wellner, Sandin, & Pääkkönen, 2003).

Crystal Structures and Docking Studies

1,4-Diazepan-6-ol dihydrochloride derivatives have also been the subject of structural studies and docking analysis, highlighting their potential in the field of drug design and development. The crystal structures and conformational studies of certain 1,4-diazepines reveal that these compounds adopt specific conformations, and analysis indicates that they may inhibit at the active site of target proteins, potentially serving as drug molecules. This is supported by the formation of dimers through N-H…O hydrogen bonds in the compounds (Velusamy et al., 2015).

Safety and Hazards

The safety data sheet for 1,4-Diazepan-6-ol dihydrochloride suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .

properties

IUPAC Name

1,4-diazepan-6-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h5-8H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWVJQOPOACYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepan-6-ol dihydrochloride

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